2-(Isocyanomethyl)furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

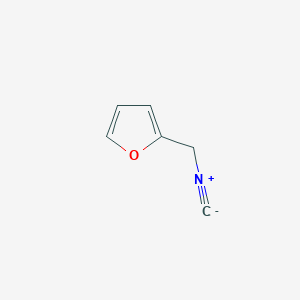

2-(Isocyanomethyl)furan is an organic compound characterized by the presence of an isocyanomethyl group attached to a furan ring. The compound has the molecular formula C6H5NO and a molecular weight of 107.11 g/mol . It is a member of the furan family, which is known for its aromatic properties and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isocyanomethyl)furan typically involves the reaction of furan with isocyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanomethyl group . The reaction can be represented as follows:

Furan+Isocyanomethyl chlorideBasethis compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or gold nanoparticles can enhance the reaction rate and yield . Additionally, the reaction can be scaled up using microreactor technology, which allows for precise control over reaction conditions and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Isocyanomethyl)furan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Furan-2-methanol derivatives.

Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

2-(Isocyanomethyl)furan has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Isocyanomethyl)furan involves its interaction with various molecular targets and pathways. The isocyanomethyl group can act as a nucleophile or electrophile, depending on the reaction conditions . In biological systems, the compound may interact with enzymes and proteins, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

2-(Isocyanomethyl)pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.

2-(Isocyanomethyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.

2-(Isocyanomethyl)benzene: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

2-(Isocyanomethyl)furan is unique due to its furan ring, which imparts distinct aromatic properties and reactivity compared to other heterocyclic compounds. The presence of the isocyanomethyl group further enhances its versatility in various chemical reactions and applications .

Biological Activity

2-(Isocyanomethyl)furan is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, toxicity profiles, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its furan ring with an isocyanomethyl substituent. The presence of the isocyanate functional group is known to impart unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various derivatives, it was found that this compound showed significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10-50 µg/mL, suggesting moderate potency compared to standard antibiotics .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study reported that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways and the disruption of mitochondrial membrane potential .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | Mitochondrial disruption |

| A549 | 40 | Cell cycle arrest |

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. In vitro assays demonstrated its ability to reduce oxidative stress in neuronal cell cultures exposed to neurotoxic agents. This effect was attributed to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Toxicity Profile

Despite its promising biological activities, the toxicity profile of this compound warrants careful consideration. Acute toxicity studies in animal models have shown that high doses can lead to respiratory distress and hematological changes. The compound's irritant properties are primarily associated with the isocyanate group, which can cause chemical bronchopulmonary lesions upon exposure .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving topical formulations containing this compound demonstrated significant improvements in wound healing rates in patients with infected ulcers. The formulation reduced bacterial load by over 90% within one week of treatment .

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss, highlighting its potential for treating neurodegenerative diseases .

Properties

CAS No. |

2920-07-2 |

|---|---|

Molecular Formula |

C6H5NO |

Molecular Weight |

107.11 g/mol |

IUPAC Name |

2-(isocyanomethyl)furan |

InChI |

InChI=1S/C6H5NO/c1-7-5-6-3-2-4-8-6/h2-4H,5H2 |

InChI Key |

GFMCZLFTIHYPHD-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]CC1=CC=CO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.